An In-Depth Technical Guide to the Molecular Structure and Weight Analysis of 4-Fluoro-2-iodobenzamide
An In-Depth Technical Guide to the Molecular Structure and Weight Analysis of 4-Fluoro-2-iodobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and weight of 4-Fluoro-2-iodobenzamide, a halogenated aromatic amide of increasing interest in medicinal chemistry and materials science. While direct extensive literature on this specific isomer is emerging, this guide synthesizes foundational chemical principles and analytical data from closely related analogues to present a robust characterization framework. We will delve into its structural elucidation through modern spectroscopic techniques, precise molecular weight determination, and outline the essential safety and handling protocols. This document is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of novel halogenated benzamides.
Introduction: The Significance of Halogenated Benzamides
Benzamides are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities. The strategic incorporation of halogen atoms, such as fluorine and iodine, onto the benzamide scaffold can profoundly influence a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while iodine can introduce unique steric and electronic effects, and also serve as a handle for further chemical modifications or as a heavy atom for crystallographic studies. 4-Fluoro-2-iodobenzamide, therefore, represents a promising, yet underexplored, building block for the development of novel therapeutic agents and functional materials. Understanding its fundamental molecular characteristics is the first critical step in unlocking its potential.
Molecular Structure and Physicochemical Properties
The unambiguous identification of 4-Fluoro-2-iodobenzamide begins with a clear understanding of its molecular architecture and consequent physicochemical properties.
Chemical Structure
4-Fluoro-2-iodobenzamide consists of a central benzene ring substituted with a carboxamide group (-CONH₂) at position 1, an iodine atom at position 2, and a fluorine atom at position 4.
Caption: High-Resolution Mass Spectrometry Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the detailed atomic connectivity of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to coupling between the protons and with the fluorine atom. The ortho-substitution pattern will influence the chemical shifts. The amide protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms. The chemical shifts will be influenced by the attached substituents. The carbon attached to the iodine will be shifted to a higher field (lower ppm) compared to an unsubstituted carbon, while the carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). [1]* ¹⁹F NMR: The fluorine NMR spectrum will provide a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula.
| Element | Theoretical Percentage |
| Carbon | 31.72% |
| Hydrogen | 1.90% |
| Nitrogen | 5.29% |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed, pure, and dry sample of 4-Fluoro-2-iodobenzamide is required.
-
Combustion: The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Synthesis Pathway
While various synthetic routes can be envisioned, a plausible approach involves the amidation of a corresponding benzoic acid derivative. A common method for synthesizing fluorobenzamides involves the partial hydrolysis of a fluorobenzonitrile precursor. [2]
Caption: A potential synthetic pathway for 4-Fluoro-2-iodobenzamide.
Safety and Handling
Given the presence of fluoro and iodo substituents on an aromatic ring, 4-Fluoro-2-iodobenzamide should be handled with care. Safety data for closely related compounds suggest that it may cause skin and eye irritation. [3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-2-iodobenzamide is a molecule with significant potential in various scientific domains. This guide has provided a comprehensive overview of its molecular structure, a calculated molecular weight of 265.02 g/mol , and a detailed framework for its analytical characterization using mass spectrometry, NMR spectroscopy, and elemental analysis. By understanding these fundamental properties and adhering to the outlined safety protocols, researchers can confidently utilize this compound in their synthetic and developmental endeavors. The methodologies described herein are robust and can be adapted for the characterization of other novel halogenated benzamides.
References
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved February 7, 2026, from [Link]
-
Kumar, A., & Akamanchi, K. G. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved February 7, 2026, from [Link]
-
Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. (1979). Australian Journal of Chemistry, 32(2), 337. [Link]
-
Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981). Australian Journal of Chemistry, 34(11), 2447. [Link]
-
Leyva, M. A., et al. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 23(10), 2667. [Link]
-
Macikenas, D., Skrzypczak-Jankun, E., & Protasiewicz, J. D. (n.d.). Synthesis and characterization of novel polyvalent organoiodine compounds. Retrieved February 7, 2026, from [Link]
-
Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. (2022). Environmental Science & Technology. [Link]
-
Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]
-
Organoiodine chemistry. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Hypervalent organoiodine compounds. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet. (2023, May 8). Kishida Chemical Co., Ltd. [Link]
-
SAFETY DATA SHEET. (2009, May 19). Thermo Fisher Scientific. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]
- A kind of preparation method of fluorobenzamide compound. (n.d.). Google Patents.
-
Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved February 7, 2026, from [Link]
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. [Link]
-
Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. [Link]
-
4-Fluorobenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
4-Fluoroiodobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
4-Fluoro-2-iodophenol. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (2022). Advanced Science. [Link]
-
4-Fluoro-thiobenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
1-Fluoro-2-iodobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
Sources
- 1. journals.co.za [journals.co.za]
- 2. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]
